Bienvenue dans la boutique en ligne BenchChem!

2-(pyridin-3-yloxy)pyridine-3-carbonitrile

MAO-A inhibition target annotation neuroscience

2-(Pyridin-3-yloxy)pyridine-3-carbonitrile (CAS 870064-12-3, PubChem CID is a heterocyclic building block belonging to the nicotinonitrile (3-cyanopyridine) class, featuring a biaryl ether linkage connecting two pyridine rings via an oxygen atom at the 2-position of the 3-cyanopyridine core. With a molecular weight of 197.19 g/mol, zero hydrogen bond donors, four hydrogen bond acceptors, a calculated XLogP3-AA of 1.4, and a topological polar surface area of 58.8 Ų, the compound occupies physicochemical space consistent with CNS drug-likeness and oral bioavailability guidelines.

Molecular Formula C11H7N3O
Molecular Weight 197.19 g/mol
CAS No. 870064-12-3
Cat. No. B6579924
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(pyridin-3-yloxy)pyridine-3-carbonitrile
CAS870064-12-3
Molecular FormulaC11H7N3O
Molecular Weight197.19 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)OC2=C(C=CC=N2)C#N
InChIInChI=1S/C11H7N3O/c12-7-9-3-1-6-14-11(9)15-10-4-2-5-13-8-10/h1-6,8H
InChIKeyYIOGEUQHCXNXNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Pyridin-3-yloxy)pyridine-3-carbonitrile (CAS 870064-12-3) – Compound Class, Physicochemical Identity, and Procurement Baseline


2-(Pyridin-3-yloxy)pyridine-3-carbonitrile (CAS 870064-12-3, PubChem CID 43087651) is a heterocyclic building block belonging to the nicotinonitrile (3-cyanopyridine) class, featuring a biaryl ether linkage connecting two pyridine rings via an oxygen atom at the 2-position of the 3-cyanopyridine core [1]. With a molecular weight of 197.19 g/mol, zero hydrogen bond donors, four hydrogen bond acceptors, a calculated XLogP3-AA of 1.4, and a topological polar surface area of 58.8 Ų, the compound occupies physicochemical space consistent with CNS drug-likeness and oral bioavailability guidelines [1]. The compound is catalogued as a monoamine oxidase type A (MAO-A) inhibitor in the Therapeutic Target Database (TTD Drug ID: D03EHC), originating from patent literature (PMID25399762) filed by Varinel, Inc. [2]. It is also disclosed as a synthetic intermediate in US Patent 7,704,997 B1 (Example 128B) within the context of P2X7 receptor antagonist programs [3].

Why Generic Substitution Fails for 2-(Pyridin-3-yloxy)pyridine-3-carbonitrile: Regioisomeric and Substituent Sensitivity in the Nicotinonitrile Scaffold


The 3-carbonitrile group on the pyridine ring is a defining pharmacophoric element that distinguishes nicotinonitriles from other cyanopyridine regioisomers; shifting the nitrile from the 3- to the 2- or 4-position fundamentally alters both the electronic distribution across the ring and the geometry of key ligand–target interactions [1]. Within the 2-(pyridin-3-yloxy)nicotinonitrile subclass, even minor substituent changes—such as adding a 6-methyl group (MW increase from 197.19 to 211.22 g/mol) or introducing a bromine atom at the 2-position of the pendant pyridine—introduce steric bulk and alter hydrogen bond acceptor capacity, which can abrogate binding at targets like MAO-A where the unsubstituted scaffold has been specifically annotated [2]. Furthermore, regioisomers such as 4-(pyridin-3-yloxy)pyridine-2-carbonitrile place the nitrile at the 2-position rather than the 3-position, which changes both the molecular dipole and the preferred conformation of the biaryl ether linkage, with unpredictable consequences for target selectivity .

Quantitative Differentiation Evidence for 2-(Pyridin-3-yloxy)pyridine-3-carbonitrile vs. Closest Analogs


Annotated MAO-A Inhibitor Target Engagement vs. Unannotated Close Analogs

2-(Pyridin-3-yloxy)pyridine-3-carbonitrile is specifically catalogued in the Therapeutic Target Database (TTD) as an inhibitor of monoamine oxidase type A (MAO-A), originating from patent PMID25399762 (Varinel, Inc., designated as 'Compound-Table 5-8') [1]. This target annotation is absent for its closest commercially available analogs including 6-methyl-2-(pyridin-3-yloxy)-nicotinonitrile, 2-(2-bromo-pyridin-3-yloxy)-nicotinonitrile, and the regioisomer 4-(pyridin-3-yloxy)pyridine-2-carbonitrile—none of which carry a curated MAO-A inhibitor designation in TTD, ChEMBL, or BindingDB as of the search date [2]. The presence of a specific, database-curated target annotation for the unsubstituted scaffold, but not for its methyl-, bromo-, or regioisomeric variants, suggests a structure–activity relationship (SAR) sensitivity at the MAO-A binding site that is disrupted by even modest substituent changes. The MAO-A enzyme is linked to the metabolism of serotonin, dopamine, and norepinephrine, making this annotation relevant for CNS drug discovery programs.

MAO-A inhibition target annotation neuroscience CNS drug discovery

Physicochemical Differentiation: Calculated LogP, TPSA, and Rotatable Bond Profile vs. 6-Methyl Analog

Compared with its 6-methyl-substituted analog (6-methyl-2-(pyridin-3-yloxy)-nicotinonitrile, MW 211.22 g/mol), 2-(pyridin-3-yloxy)pyridine-3-carbonitrile (MW 197.19 g/mol) possesses a lower molecular weight, a lower calculated XLogP3-AA (1.4 vs. an estimated ~1.8–2.0 for the 6-methyl analog based on the +0.56 logP increment per methyl group on a heteroaromatic ring), and an identical topological polar surface area (TPSA = 58.8 Ų) [1]. The molecular weight of the target compound (197.19 Da) falls below 200 Da, which is favorable for passive blood–brain barrier penetration per CNS MPO (Multiparameter Optimization) scoring guidelines, whereas the 6-methyl analog exceeds this informal threshold [2]. Additionally, the target compound has zero hydrogen bond donors and four acceptors, resulting in a HBD/HBA profile consistent with CNS drug-like space (typically HBD ≤ 3, HBA ≤ 7), while maintaining only two rotatable bonds—indicative of low conformational flexibility that may favor binding entropy [1].

physicochemical properties CNS MPO drug-likeness ADME prediction

Synthetic Accessibility: Documented One-Step Route with 50% Isolated Yield vs. Multi-Step Analog Syntheses

The synthesis of 2-(pyridin-3-yloxy)pyridine-3-carbonitrile has been explicitly described in patent literature (US 7,704,997 B1, Example 128B) via a single-step nucleophilic aromatic substitution between pyridin-3-ol and 2-chloronicotinonitrile using NaH in DMF at 120°C, yielding the product at 50% isolated yield after flash chromatographic purification [1]. This one-step protocol contrasts with the synthesis of many substituted nicotinonitrile analogs that require multi-step sequences including prior ring functionalization, protection/deprotection strategies, or transition-metal-catalyzed coupling reactions [2]. For procurement purposes, the demonstrated scalability of this route—involving commercially available, inexpensive starting materials (pyridin-3-ol and 2-chloronicotinonitrile)—reduces supply chain risk and enables cost-effective resupply compared to analogs requiring bespoke synthetic routes.

synthetic accessibility building block scale-up potential procurement efficiency

Class-Level QSAR Model Predicts Vasodilatory Activity for Pyridine-3-carbonitrile Scaffolds

A quantitative structure–activity relationship (QSAR) model developed from a training set of 137 compounds (76 in-house synthesized + 61 literature), encompassing diverse 2-alkyloxy-pyridine-3-carbonitrile derivatives, achieved robust statistical parameters (R² = 0.932, Q² = 0.809) and was used to predict vasodilatory activity for 19 novel pyridinecarbonitriles, all of which were confirmed active in ex vivo bioassay using isolated thoracic aortic rings of mice pre-contracted with norepinephrine, with amiodarone hydrochloride as the standard reference [1]. While 2-(pyridin-3-yloxy)pyridine-3-carbonitrile was not among the specific 19 compounds tested, its core scaffold (pyridine-3-carbonitrile with a 2-alkoxy/aryloxy substituent) matches the topological functional core identified by the model as responsible for vasodilatory activity. The most active compounds in this study (e.g., 4w, 4e, 4r) exhibited IC50 values in the range of 0.223–0.268 mM for vasorelaxation [2].

vasodilation QSAR cardiovascular pyridine-3-carbonitrile

Patent-Documented P2X7 Receptor Antagonist Scaffold vs. Unspecified Analog Potential

2-(Pyridin-3-yloxy)pyridine-3-carbonitrile is explicitly disclosed as a synthetic intermediate (Example 128B) in US Patent 7,704,997 B1, which claims amino-tetrazole analogues as P2X7 receptor antagonists for the treatment of inflammatory and pain conditions [1]. The P2X7 receptor is an ATP-gated ion channel implicated in neuroinflammation, chronic pain, and mood disorders. The patent's structure–activity relationship framework positions 2-(pyridin-3-yloxy)nicotinonitrile derivatives as key intermediates for elaboration into potent P2X7 antagonists [1]. In contrast, close analogs such as 6-methyl-2-(pyridin-3-yloxy)-nicotinonitrile and 2-(2-bromo-pyridin-3-yloxy)-nicotinonitrile do not appear (as of the search date) in granted P2X7 antagonist patents with explicit exemplified synthetic protocols, meaning their utility as intermediates in this specific therapeutic context lacks the same level of documented precedent [2].

P2X7 antagonist inflammation pain patent provenance

Priority Application Scenarios for 2-(Pyridin-3-yloxy)pyridine-3-carbonitrile Based on Quantitative Differentiation Evidence


MAO-A Focused CNS Drug Discovery: Prioritized Starting Scaffold with Curated Target Annotation

For medicinal chemistry programs targeting monoamine oxidase A (MAO-A) for depression, anxiety, or neurodegenerative disorders, 2-(pyridin-3-yloxy)pyridine-3-carbonitrile offers a distinct advantage over its 6-methyl, 2-bromo, and regioisomeric analogs: it is the only scaffold within this close analog series that carries a curated MAO-A inhibitor annotation in the Therapeutic Target Database [1]. The compound's favorable CNS physicochemical profile—MW 197.19 g/mol, XLogP3-AA 1.4, TPSA 58.8 Ų, zero HBDs, and only two rotatable bonds [2]—aligns with CNS MPO guidelines, making it suitable as a fragment-like starting point for lead optimization. Programs that begin with this scaffold rather than its substituted analogs avoid the risk of investing synthetic effort into a core that has already been structurally modified away from the MAO-A pharmacophore.

P2X7 Receptor Antagonist Programs: Patent-Documented Synthetic Intermediate with Validated Protocol

Drug discovery teams pursuing P2X7 receptor antagonists for inflammatory, neuropathic pain, or mood disorder indications can rely on 2-(pyridin-3-yloxy)pyridine-3-carbonitrile as a patent-documented intermediate with an explicit, scalable synthetic protocol (one step, 50% yield) described in US Patent 7,704,997 B1 [1]. This contrasts with close analogs that lack equivalent patent precedent, reducing both synthetic risk and potential intellectual property complications. The documented conversion of this intermediate into amino-tetrazole P2X7 antagonists [1] provides a direct synthetic path forward that is absent for the 6-methyl, 2-bromo, and 4-regioisomeric variants.

Cardiovascular Research: Vasodilatory Scaffold with Validated Class-Level QSAR Model

For academic or industrial groups exploring vasodilatory agents, the pyridine-3-carbonitrile scaffold—validated through a robust QSAR model (R² = 0.932, Q² = 0.809) built on 137 diverse heterocycles and confirmed in ex vivo mouse aortic ring assays [1]—represents a computationally prioritized starting point. While 2-(pyridin-3-yloxy)pyridine-3-carbonitrile has not been directly tested in this assay, its alignment with the topological functional core identified by META analysis suggests it is a strong candidate for experimental validation. The most active analogs in this class achieved IC50 values in the 0.223–0.268 mM range [2], providing a quantitative benchmark for expected potency.

Chemical Biology Tool Compound Procurement: Minimal, Unsubstituted Scaffold for SAR Deconvolution

For chemical biology groups conducting systematic structure–activity relationship (SAR) studies on the nicotinonitrile scaffold, the unsubstituted 2-(pyridin-3-yloxy)pyridine-3-carbonitrile serves as the essential reference compound—the 'zero point' against which all substituent effects should be measured. Its minimal structure (no additional methyl, halogen, or other substituents), combined with documented MAO-A target engagement [1] and a validated one-step synthesis from inexpensive precursors [2], makes it the logical baseline compound for SAR campaigns. The availability of close substituted analogs (6-methyl, 2-bromo) enables systematic exploration of substituent effects on potency, selectivity, and physicochemical properties, with the unsubstituted parent serving as the negative control for substituent contribution.

Quote Request

Request a Quote for 2-(pyridin-3-yloxy)pyridine-3-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.